N-[3-methyl-4-({1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}sulfamoyl)phenyl]acetamide
Description
The compound N-[3-methyl-4-({1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}sulfamoyl)phenyl]acetamide features a 3-methylphenyl core linked via a sulfamoyl bridge to a pyrazole ring substituted with a tetrahydropyran-2-ylmethyl group. Its synthesis likely involves Suzuki-Miyaura cross-coupling reactions, as seen in analogous compounds (e.g., ) .
Properties
IUPAC Name |
N-[3-methyl-4-[[1-(oxan-2-ylmethyl)pyrazol-4-yl]sulfamoyl]phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O4S/c1-13-9-15(20-14(2)23)6-7-18(13)27(24,25)21-16-10-19-22(11-16)12-17-5-3-4-8-26-17/h6-7,9-11,17,21H,3-5,8,12H2,1-2H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKKPOYYZUVBQPG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)C)S(=O)(=O)NC2=CN(N=C2)CC3CCCCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-methyl-4-({1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}sulfamoyl)phenyl]acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 3-methyl-4-aminophenylacetamide with 1-[(oxan-2-yl)methyl]-1H-pyrazole-4-sulfonyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[3-methyl-4-({1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}sulfamoyl)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the sulfamoyl group, where nucleophiles like amines or thiols replace the sulfonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or alcohols.
Substitution: Corresponding amine or thiol derivatives.
Scientific Research Applications
N-[3-methyl-4-({1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}sulfamoyl)phenyl]acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[3-methyl-4-({1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}sulfamoyl)phenyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding domains. These interactions can lead to alterations in cellular pathways and physiological responses .
Comparison with Similar Compounds
Core Structural Features
The target compound shares a common scaffold with other acetamide-containing derivatives, characterized by:
- Pyrazole-sulfamoyl-phenyl backbone: Central to binding interactions in enzyme inhibition (e.g., noncovalent inhibitors in ) .
- Substituent diversity : The tetrahydropyran (THP) group on the pyrazole distinguishes it from analogs with chlorophenyl, benzotriazolyl, or isopropylsulfonyl groups.
Key Structural Analogs and Differences
Physicochemical and Pharmacological Insights
- Tetrahydropyran (THP) Group : Enhances metabolic stability and solubility compared to bulkier substituents (e.g., benzotriazolyl in Compound 36) .
- Sulfamoyl Bridge: Facilitates hydrogen bonding in enzyme active sites, as observed in noncovalent inhibitors () .
- Biological Activity: Antibacterial Potential: Structural similarity to benzylpenicillin lateral chain in suggests possible antibiotic activity . Enzyme Inhibition: Pyrazole-acetamide derivatives in and target proteases, though the target compound’s specific activity remains uncharacterized .
Biological Activity
N-[3-methyl-4-({1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}sulfamoyl)phenyl]acetamide is a complex organic compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article reviews the compound's chemical structure, biological properties, and relevant case studies.
Chemical Structure
The molecular formula of this compound is C15H20N4O3S. The compound features a sulfamoyl group, which is known for its role in enhancing the solubility and biological activity of various drugs. The presence of the pyrazole moiety contributes to its pharmacological properties, making it a subject of interest in medicinal chemistry.
Antimicrobial Properties
Research indicates that compounds with sulfamoyl groups exhibit significant antimicrobial activity. For instance, similar compounds have been shown to inhibit bacterial growth by interfering with folate synthesis pathways. This mechanism is particularly relevant for sulfonamide derivatives, which have been widely used as antibacterial agents.
Anti-inflammatory Effects
This compound may also exhibit anti-inflammatory properties. Sulfonamides are known to modulate inflammatory responses, potentially through the inhibition of cyclooxygenase enzymes that are involved in prostaglandin synthesis. This effect can be beneficial in treating conditions such as arthritis and other inflammatory diseases.
Anticancer Activity
Preliminary studies suggest that compounds similar to this compound may possess anticancer properties. The presence of the pyrazole ring has been associated with the inhibition of cancer cell proliferation in various models, indicating a potential role in cancer therapy.
Case Studies and Research Findings
- Antimicrobial Study : A study evaluated the antimicrobial efficacy of various sulfonamide derivatives against pathogenic bacteria. Results showed that compounds with similar structures to this compound displayed significant inhibitory effects on bacterial growth, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .
- Anti-inflammatory Research : In an experimental model of inflammation, a related compound demonstrated a marked reduction in inflammatory markers and pain response, suggesting that modifications to the sulfamoyl group can enhance anti-inflammatory activity .
- Anticancer Activity : In vitro studies indicated that derivatives containing the pyrazole moiety inhibited the growth of several cancer cell lines, including breast and colon cancer cells. The mechanism was linked to apoptosis induction and cell cycle arrest .
Data Table: Summary of Biological Activities
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
